molecular formula C18H19NO B2476866 1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 303988-09-2

1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B2476866
CAS No.: 303988-09-2
M. Wt: 265.356
InChI Key: SHGKHMZBGANSCQ-UHFFFAOYSA-N
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Description

1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is an organic compound belonging to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzene ring fused to a seven-membered nitrogen-containing ring. The presence of a 2-methylbenzyl group attached to the nitrogen atom adds to its distinct chemical properties.

Scientific Research Applications

1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

1-(2-Methylbenzyl)piperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzylamine and a suitable ketone.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the benzazepine ring system. This can be achieved through a condensation reaction under acidic or basic conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Commonly used methods include:

    Catalytic Hydrogenation: This method involves the reduction of a precursor compound in the presence of a catalyst, such as palladium on carbon, to form the desired benzazepine.

    High-Pressure Reactions: High-pressure reactors may be employed to enhance reaction rates and improve product yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine, chlorine).

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Nitro, sulfonyl, and halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to physiological responses.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: It can influence signal transduction pathways, altering cellular communication and function.

Comparison with Similar Compounds

1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be compared with other similar compounds, such as:

    1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Lacks the 2-methyl group, resulting in different chemical and biological properties.

    1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one:

    1-(2-methoxybenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: The presence of a methoxy group influences the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-7-2-3-9-16(14)13-19-17-11-5-4-8-15(17)10-6-12-18(19)20/h2-5,7-9,11H,6,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGKHMZBGANSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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